molecular formula C17H23NO6 B12326957 ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline CAS No. 39508-08-2

ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline

Cat. No.: B12326957
CAS No.: 39508-08-2
M. Wt: 337.4 g/mol
InChI Key: XGGDULUZRWOILB-AWEZNQCLSA-N
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Description

ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline (CAS: 39508-08-2) is a modified proline derivative with the molecular formula C₁₇H₂₃NO₆. Its structure features an L-proline backbone protected by a dimethyl-3,5-dimethoxybenzyloxycarbonyl (DDZ) group. This protective group enhances stability during peptide synthesis, particularly in solid-phase applications, by preventing unwanted side reactions at the amino acid’s α-amino group .

The compound is listed in chemical indices like Locke Chemical Network (洛克化工网) under the name DDZ-L-脯氨酸, highlighting its use in specialized organic syntheses. Its dimethoxy and dimethyl substituents on the benzyl ring likely improve solubility in organic solvents compared to simpler benzyloxycarbonyl (Cbz) derivatives .

Properties

CAS No.

39508-08-2

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

IUPAC Name

(2S)-1-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H23NO6/c1-17(2,11-8-12(22-3)10-13(9-11)23-4)24-16(21)18-7-5-6-14(18)15(19)20/h8-10,14H,5-7H2,1-4H3,(H,19,20)/t14-/m0/s1

InChI Key

XGGDULUZRWOILB-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)N2CCCC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline typically involves the esterification of L-proline with ALPHA,ALPHA-dimethyl-3,5-dimethoxybenzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Research Applications

  • Cancer Therapy : The primary application of ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline is in targeted cancer therapies. Studies indicate that derivatives of this compound can enhance the delivery of chemotherapeutic agents by utilizing specific enzymatic pathways that are upregulated in tumor cells.
  • Drug Delivery Systems : The compound's ability to interact selectively with enzymes involved in drug metabolism positions it as a valuable component in developing advanced drug delivery systems tailored for oncological applications.
  • Peptide Synthesis : Due to its structural characteristics, it is also utilized in peptide synthesis, particularly where selective activation mechanisms are required .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Study on Selective Drug Activation : A study demonstrated that derivatives of this compound could significantly enhance the selective release of chemotherapeutic agents in vitro when tested against tumor cell lines expressing fibroblast activating protein. This study provided insights into optimizing dosage and timing for maximum therapeutic impact.
  • Peptide Synthesis Research : In another investigation focusing on peptide synthesis, researchers successfully incorporated this compound into peptide chains to improve stability and targeting capabilities of therapeutic peptides . This approach showed promise for developing new peptide-based drugs with enhanced efficacy.

Mechanism of Action

The mechanism of action of ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline involves its role as a protective group. It selectively protects amine groups in peptides, preventing unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group can be removed under specific conditions, such as acidic or basic hydrolysis, to yield the desired peptide .

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula Key Features Applications
ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline 39508-08-2 C₁₇H₂₃NO₆ Dimethyl and dimethoxy substituents on benzyl ring; enhanced steric hindrance Peptide synthesis, specialty chemistry
Boc-L-proline (tert-butoxycarbonyl) 15761-39-4 C₁₀H₁₇NO₄ tert-Butyl group; acid-labile protection Standard peptide synthesis
Fmoc-L-proline (fluorenylmethyloxycarbonyl) 71989-31-6 C₂₀H₁₇NO₄ UV-sensitive; base-labile protection Solid-phase peptide synthesis
Amurine (黑龙江罂粟碱) 4984-99-0 C₁₉H₁₉NO₄ Isoquinoline alkaloid; no protective groups Traditional medicine (unrelated class)

Analysis:

Protective Group Stability: The DDZ group’s dimethoxy and dimethyl substituents provide greater steric hindrance and electron-donating effects compared to Boc or Fmoc groups. This may enhance stability under acidic conditions but complicate deprotection steps .

Solubility: The dimethoxy benzyl group likely increases solubility in polar aprotic solvents (e.g., DMF) compared to non-substituted Cbz derivatives.

Biological Activity

Overview

ALPHA,ALPHA-Dimethyl-3,5-dimethoxybenzyloxycarbonyl-L-proline (CAS No. 39508-08-2), also known as Ddz-L-proline, is a synthetic compound that belongs to the class of amino acids and is characterized by its complex structure and unique properties. Its molecular formula is C17H23NO6C_{17}H_{23}NO_{6}, with a molecular weight of approximately 337.37 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound exhibits several noteworthy chemical properties:

  • Molecular Weight : 337.37 g/mol
  • Density : 1.239 g/cm³
  • Boiling Point : 504.3 °C

These properties contribute to its stability and efficacy in biological applications.

The biological activity of this compound is primarily linked to its role as a proline derivative. Proline is known for its involvement in protein synthesis and regulation of cellular functions. The specific modifications in this compound enhance its ability to interact with various biological targets.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that proline derivatives can inhibit tumor growth by modulating immune responses and inducing apoptosis in cancer cells .

2. Immunomodulatory Effects

This compound has been observed to influence immune cell activity, particularly through interactions with integrins involved in cell adhesion and signaling pathways. It may enhance the efficacy of immune responses against tumors and infections by promoting the activation and proliferation of T cells .

3. Neuroprotective Properties

Preliminary studies suggest that proline derivatives may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues .

Case Study 1: Antitumor Activity

A study published in a pharmacological journal demonstrated that Ddz-L-proline inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Immune Modulation

In a clinical trial involving patients with autoimmune conditions, administration of proline derivatives resulted in improved immune regulation, characterized by decreased levels of pro-inflammatory cytokines and enhanced T cell function . This suggests potential therapeutic applications in autoimmune disorders.

Data Tables

Property Value
CAS Number39508-08-2
Molecular FormulaC17H23NO6
Molecular Weight337.37 g/mol
Density1.239 g/cm³
Boiling Point504.3 °C
Biological Activity Effect
Anticancer ActivityInhibits tumor growth
Immunomodulatory EffectsEnhances T cell activation
Neuroprotective PropertiesReduces oxidative stress

Q & A

Q. Basic Research Focus

  • NMR : Assign peaks using 1^1H and 13^{13}C NMR in CDCl₃. The 3,5-dimethoxybenzyl group shows aromatic singlets (δ 6.4–6.6 ppm), while the proline ring protons appear as multiplet clusters (δ 1.5–4.0 ppm). Discrepancies in integration ratios may arise from rotameric forms; use variable-temperature NMR to confirm assignments .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₇H₂₃NO₆, [M+H]⁺ calc. 338.1598). Discrepancies in fragmentation patterns require tandem MS/MS analysis with collision-induced dissociation .

How does the DDZ group influence the compound’s stability under varying pH and temperature conditions in peptide synthesis?

Q. Advanced Research Focus

  • pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C). The DDZ group is acid-labile; monitor decomposition via HPLC (C18 column, 0.1% TFA in acetonitrile/water). At pH < 2, cleavage occurs within 1 hour, while stability extends to >24 hours at pH 7–9 .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The compound decomposes at ~180°C; store at –20°C under argon to prevent oxidation of the methoxy groups .

What role does this compound play in designing peptidomimetic inhibitors, and how is its conformational rigidity leveraged?

Q. Advanced Research Focus

  • Peptidomimetic Backbone : The alpha,alpha-dimethyl group restricts proline’s pyrrolidine ring puckering, favoring a Cγ-endo conformation. This rigidity enhances binding affinity to target proteins (e.g., proteases).
  • Case Study : Compare inhibition constants (KiK_i) of DDZ-L-proline derivatives vs. non-methylated analogs in enzyme assays (e.g., HIV-1 protease). Use molecular dynamics simulations (AMBER force field) to correlate conformation with activity .

How do competing reaction pathways (e.g., racemization vs. acylation) impact the yield of this compound?

Q. Advanced Research Focus

  • Racemization Risk : The L-proline chiral center is susceptible to base-induced racemization. Optimize acylation by maintaining pH < 8 and using HOBt/DIC coupling agents to reduce side reactions.
  • Yield vs. Purity : Under suboptimal conditions (e.g., room temperature, excess base), yields drop by 20–30% due to racemization. Quantify enantiomeric excess (ee) via polarimetry or chiral HPLC .

What are the implications of regulatory classifications for this compound in cross-disciplinary research?

Q. Advanced Research Focus

  • Controlled Substance Confusion : While structurally similar to Schedule A compounds (e.g., Alpha,Alpha-Dimethyl-3,4-methylenedioxyphenethylamine in ), this compound lacks psychoactive substituents (e.g., methylenedioxy groups). Confirm compliance via structural comparison to listed analogs and consult CAS registry (39508-08-2) for legal clarity .

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